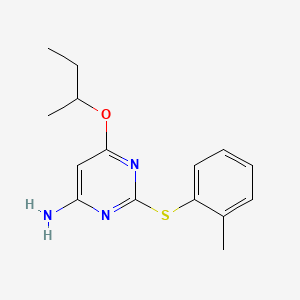

6-sec-Butoxy-2-o-tolylsulfanyl-pyrimidin-4-ylamine

Description

Propriétés

Numéro CAS |

284681-45-4 |

|---|---|

Formule moléculaire |

C15H19N3OS |

Poids moléculaire |

289.4 g/mol |

Nom IUPAC |

6-butan-2-yloxy-2-(2-methylphenyl)sulfanylpyrimidin-4-amine |

InChI |

InChI=1S/C15H19N3OS/c1-4-11(3)19-14-9-13(16)17-15(18-14)20-12-8-6-5-7-10(12)2/h5-9,11H,4H2,1-3H3,(H2,16,17,18) |

Clé InChI |

FINXZRNEMSTDDD-UHFFFAOYSA-N |

SMILES canonique |

CCC(C)OC1=NC(=NC(=C1)N)SC2=CC=CC=C2C |

Origine du produit |

United States |

Méthodes De Préparation

Starting Materials and Key Intermediates

- 4,6-Dichloro-2-(methylthio)-1,3-pyrimidine is a common precursor for pyrimidine derivatives, which can be selectively substituted at the 4 and 6 positions.

- Alkali metal alkoxides (e.g., sodium sec-butoxide) serve as nucleophiles to introduce the sec-butoxy group.

- o-Tolylthiol or its derivatives are used to introduce the o-tolylsulfanyl moiety via nucleophilic aromatic substitution.

- Amination at the 4-position is typically achieved by reaction with ammonia or amine sources.

Step 1: Introduction of the sec-Butoxy Group at Position 6

- React 4,6-dichloro-2-(methylthio)-1,3-pyrimidine with sodium sec-butoxide in an inert organic solvent such as toluene.

- Reaction temperature is maintained between 20°C and 60°C to optimize substitution at the 6-position.

- The reaction proceeds via nucleophilic aromatic substitution, replacing the chlorine at position 6 with the sec-butoxy group.

Step 2: Substitution of the 2-Chloro Group with o-Tolylsulfanyl

- The intermediate 6-sec-butoxy-2-chloro-pyrimidine is reacted with o-tolylthiol or its sodium salt.

- This substitution is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (50–100°C).

- The thiol nucleophile displaces the chlorine at position 2, forming the 2-o-tolylsulfanyl substituent.

Step 3: Amination at Position 4

- The 4-chloro group is replaced by an amino group through reaction with ammonia or ammonium salts.

- This step is often performed in aqueous or alcoholic media under reflux conditions.

- The reaction may require a base to facilitate nucleophilic substitution and to neutralize the generated acid.

Oxidation and Purification

- If the methylthio group is present in intermediates, oxidation to methylsulfonyl derivatives may be performed using hydrogen peroxide in the presence of catalysts such as sodium tungstate.

- Purification involves aqueous workup, pH adjustment (typically pH 5–8), and extraction with organic solvents like toluene.

- Crystallization from suitable solvents yields the pure target compound.

| Step | Reagents/Conditions | Temperature (°C) | Solvent | Time (hours) | Notes |

|---|---|---|---|---|---|

| Sec-butoxy substitution | Sodium sec-butoxide, toluene | 20–60 | Toluene | 4–6 | Controlled addition to avoid side reactions |

| o-Tolylsulfanyl substitution | o-Tolylthiol or sodium o-tolylthiolate | 50–100 | DMF or DMSO | 3–5 | Polar aprotic solvent enhances nucleophilicity |

| Amination at position 4 | Ammonia or ammonium salts | Reflux (~80) | Ethanol or water | 6–12 | Base may be added to maintain pH |

| Oxidation (if applicable) | H2O2, sodium tungstate catalyst | 75–80 | Aqueous acidic | 1–6 | Exothermic; controlled addition required |

| Purification | pH adjustment, extraction, crystallization | Ambient to 80 | Toluene, water | Variable | pH 5–8 optimal for by-product removal |

- The use of alkali metal alkoxides in inert solvents allows selective substitution at the 6-position without affecting other reactive sites on the pyrimidine ring.

- Thiolation with o-tolylthiol derivatives proceeds efficiently in polar aprotic solvents, which stabilize the thiolate anion and promote nucleophilic attack.

- Amination at the 4-position is facilitated by the electron-deficient nature of the pyrimidine ring, allowing nucleophilic substitution under mild conditions.

- Oxidation of methylthio intermediates to methylsulfonyl derivatives improves the compound's stability and can be performed in situ without isolation, enhancing process efficiency.

- Purification by pH adjustment and solvent extraction effectively removes by-products such as bis-substituted pyrimidines and hydrolyzed impurities, yielding high-purity final products.

The preparation of 6-sec-Butoxy-2-o-tolylsulfanyl-pyrimidin-4-ylamine involves a well-defined sequence of nucleophilic aromatic substitutions and amination on a pyrimidine scaffold. Key factors for successful synthesis include choice of nucleophiles, solvents, reaction temperatures, and controlled oxidation steps. The process benefits from one-pot reaction strategies and careful purification protocols to achieve high yield and purity. These methods are supported by detailed patent literature and industrial synthetic practices, ensuring their applicability for research and scale-up.

Analyse Des Réactions Chimiques

Types of Reactions

6-sec-Butoxy-2-o-tolylsulfanyl-pyrimidin-4-ylamine can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base or a catalyst.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Properties and Structure

The chemical formula of 6-sec-Butoxy-2-o-tolylsulfanyl-pyrimidin-4-ylamine is C15H19N3OS, with a molecular weight of approximately 289.396 g/mol. The compound contains a pyrimidine ring substituted with a sec-butoxy group at the 6-position and a p-tolylsulfanyl group at the 2-position. These functional groups contribute to its reactivity and biological activity, making it a subject of extensive research in medicinal chemistry.

Antiparasitic Activity

One of the most promising applications of this compound is in the treatment of parasitic infections, particularly leishmaniasis, caused by Leishmania parasites. Research indicates that this compound can inhibit trypanothione reductase, an enzyme critical for the survival of these parasites. The inhibition mechanism involves binding to the enzyme's active site, disrupting its catalytic function and thereby preventing the reduction of trypanothione, which is essential for parasite viability .

Case Study: Trypanothione Reductase Inhibition

- Compound: RDS 777 (similar structure)

- IC50 Value: Approximately 0.25 µM

- Mechanism: Binds to catalytic site; forms hydrogen bonds with key residues (Glu466', Cys57, Cys52) to inhibit enzyme activity .

Cancer Therapeutics

The structural characteristics of this compound suggest potential applications in cancer therapy as well. Its ability to inhibit specific enzymes involved in tumor growth positions it as a candidate for developing anticancer agents. The compound's unique functional groups may allow for further modifications to enhance its efficacy against various cancer types.

Synthesis and Modification

The synthesis of this compound can involve multiple synthetic pathways, allowing for the exploration of various derivatives that may exhibit enhanced biological activities. The versatility in synthetic approaches provides opportunities for optimizing the compound's pharmacological profile through structural modifications.

Future Research Directions

The ongoing research into this compound should focus on:

- In-depth Mechanistic Studies: Understanding the precise interactions at the molecular level with target enzymes.

- Optimization of Efficacy: Modifying the compound to enhance selectivity and potency against specific diseases.

- Broader Therapeutic Applications: Exploring its potential in other disease models beyond parasitic infections and cancer.

Mécanisme D'action

The mechanism of action of 6-sec-Butoxy-2-o-tolylsulfanyl-pyrimidin-4-ylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit tyrosine kinases or other signaling proteins, thereby affecting cellular processes such as proliferation and apoptosis.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analysis

A structurally related compound, 4-Methyl-6-(toluene-4-sulfonyl)-pyrimidin-2-ylamine (B2K, C₁₂H₁₃N₃O₂S), serves as a key comparator . Below is a detailed comparison:

| Property | 6-sec-Butoxy-2-o-tolylsulfanyl-pyrimidin-4-ylamine | 4-Methyl-6-(toluene-4-sulfonyl)-pyrimidin-2-ylamine (B2K) |

|---|---|---|

| Molecular Formula | C₁₅H₁₉N₃OS | C₁₂H₁₃N₃O₂S |

| Molecular Weight (g/mol) | 289.39 | 271.32 |

| Substituents | 6: sec-butoxy; 2: o-tolylsulfanyl; 4: -NH₂ | 6: p-toluenesulfonyl; 4: -CH₃; 2: -NH₂ |

| Key Functional Groups | Ether (-O-), thioether (-S-), amine (-NH₂) | Sulfonyl (-SO₂-), methyl (-CH₃), amine (-NH₂) |

| Electronic Effects | Electron-donating (ether, thioether) | Electron-withdrawing (sulfonyl) |

| Lipophilicity (LogP)* | Higher (predicted) | Lower (polar sulfonyl group) |

| Solubility | Lower (bulky, non-polar groups) | Higher (sulfonyl enhances polarity) |

*Predicted based on substituent contributions.

Key Differences and Implications

Substituent Electronic Effects: The sec-butoxy and o-tolylsulfanyl groups in the target compound donate electrons to the pyrimidine ring, increasing its electron density.

Steric and Lipophilicity Profiles :

- The sec-butoxy group introduces greater steric hindrance and lipophilicity compared to B2K’s compact sulfonyl group. This may influence membrane permeability and bioavailability, favoring the target compound in hydrophobic environments .

Biological Interactions: The amine at position 4 (target) vs. position 2 (B2K) could lead to divergent hydrogen-bonding patterns with biological targets. For example, kinase inhibitors often require precise positioning of hydrogen-bond donors for ATP-binding site interactions.

Synthetic Accessibility :

- B2K’s sulfonyl group is typically introduced via sulfonation, a well-established reaction. The target compound’s thioether and ether groups may require alternative strategies, such as nucleophilic substitution or coupling reactions .

Research Findings and Limitations

- Biological Data : Evidence gaps preclude direct pharmacological comparisons. B2K’s sulfonyl group is common in drugs targeting enzymes (e.g., COX inhibitors), but the target compound’s thioether and ether motifs may favor different targets.

- Future Directions : Experimental studies on solubility, logP, and receptor-binding assays are needed to validate predictions.

Activité Biologique

6-sec-Butoxy-2-o-tolylsulfanyl-pyrimidin-4-ylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

- Molecular Formula : C13H18N2OS

- Molecular Weight : 250.36 g/mol

- CAS Number : 284681-45-4

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It has been shown to inhibit certain enzymes and receptors, which plays a crucial role in its therapeutic effects.

- Enzyme Inhibition : The compound exhibits inhibitory effects on enzymes involved in metabolic pathways, particularly those related to cell proliferation and survival.

- Receptor Binding : It interacts with various receptors, potentially modulating signaling pathways that are critical for cellular functions.

Antiparasitic Activity

A notable study evaluated the compound's efficacy against Leishmania parasites, which cause leishmaniasis. The compound demonstrated significant in vitro activity with an IC50 value of approximately 0.25 µM, indicating strong potential as an antiparasitic agent. The mechanism involves binding to the catalytic site of trypanothione reductase, disrupting its function and leading to cell death in the parasites .

Antiviral Activity

Research has indicated that compounds similar to this compound possess antiviral properties, particularly against Hepatitis C virus (HCV). The compound has been shown to inhibit HCV replication in vitro, suggesting its potential application in antiviral therapies .

Cytotoxicity

In cytotoxicity assays, the compound has demonstrated selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for therapeutic applications, as it minimizes adverse effects associated with traditional chemotherapy.

Data Table: Summary of Biological Activities

| Activity | Target Organism/Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antiparasitic | Leishmania spp. | 0.25 | Inhibition of trypanothione reductase |

| Antiviral | Hepatitis C virus | Not specified | Inhibition of viral replication |

| Cytotoxicity | Cancer cell lines | Varies | Induction of apoptosis in malignant cells |

Case Study 1: Leishmania Inhibition

In a controlled study assessing the efficacy of various thioether derivatives against Leishmania parasites, this compound was identified as one of the most potent compounds. The study utilized whole-cell screening assays to evaluate the antiparasitic activity, confirming its potential as a lead compound for further development .

Case Study 2: Hepatitis C Virus Replication

Another investigation focused on the antiviral properties of pyrimidine derivatives, including our compound of interest. The results indicated that these compounds could effectively reduce HCV replication rates in vitro, providing a promising avenue for future antiviral drug development .

Q & A

Q. How can process simulation tools improve yield in multi-step syntheses?

- Methodological Answer : Employ Aspen Plus or COMSOL to model reaction kinetics and mass transfer limitations. Validate simulations with pilot-scale batch reactor data, adjusting parameters like agitation rate and temperature gradients .

Contradiction and Innovation

Q. How to address conflicting bioactivity data in different assay systems?

Q. What innovations in X-ray crystallography enhance structural resolution for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.